![molecular formula C17H27IO3 B15300965 Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes an oxabicyclo[2.1.1]hexane core, a cyclooctyl group, and an iodomethyl substituent. Such structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and utility as building blocks for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which can be facilitated by photochemical methods. For instance, the reaction between cyclopropenes and aminocyclopropanes under blue LED irradiation using an iridium photoredox catalyst can yield the desired bicyclic structure . This method is highly diastereoselective and can be adapted to include various substituents, such as the iodomethyl group.
Industrial Production Methods
Industrial production of such complex bicyclic compounds often relies on scalable photochemical reactions. The use of mercury lamps for [2+2] cycloaddition has been reported, although it requires specialized equipment and glassware . Advances in photoredox catalysis have made it possible to achieve these reactions under milder conditions, which is more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the bicyclic core.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions to form more complex polycyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can introduce epoxide groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting central nervous system disorders and cancer.
Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex molecules, including natural product analogs and bioactive compounds.
Material Science: The compound’s rigid bicyclic structure can be used to create novel materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism by which ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and can affect cellular processes like signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: Known for their use as phenyl isosteres in drug design.
Bicyclo[2.2.1]heptane Derivatives: Commonly found in natural products and synthetic bioactive compounds.
Spiro Compounds: Featuring a spiro-connected bicyclic system, these compounds are also used in medicinal chemistry for their unique three-dimensional structures.
The uniqueness of this compound lies in its combination of a cyclooctyl group and an iodomethyl substituent on a rigid bicyclic core, which provides distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H27IO3 |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H27IO3/c1-2-20-15(19)17-10-16(11-17,12-18)21-14(17)13-8-6-4-3-5-7-9-13/h13-14H,2-12H2,1H3 |
InChI-Schlüssel |
PKPWWUJRTHCILV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CC(C1)(OC2C3CCCCCCC3)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



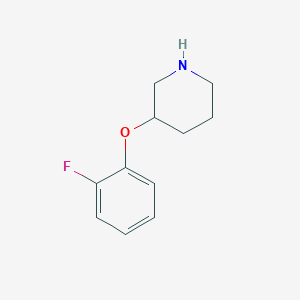
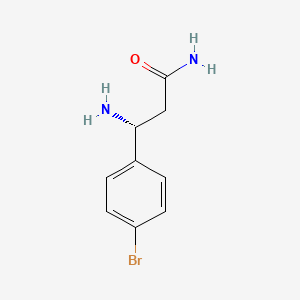
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)

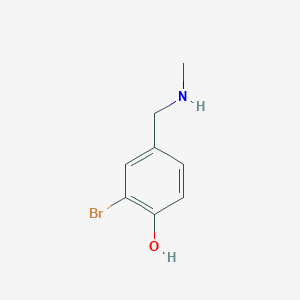
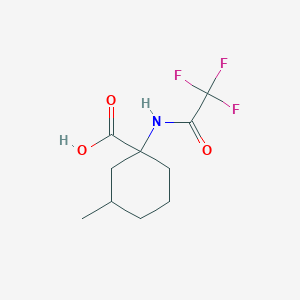
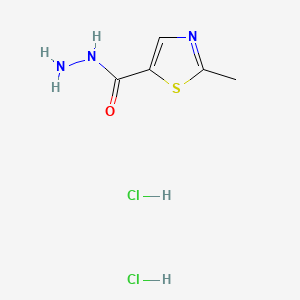
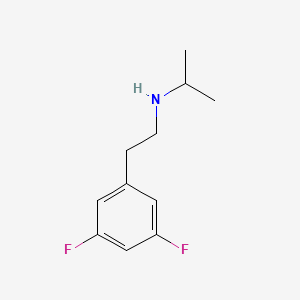
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
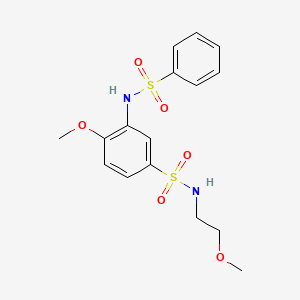
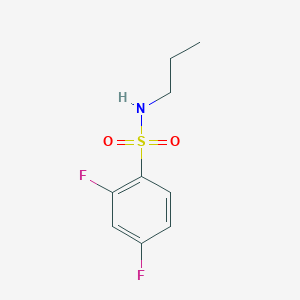

![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
